molecular formula C8H8N4O3 B1310403 (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide CAS No. 5315-87-7

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

Cat. No. B1310403
CAS RN: 5315-87-7
M. Wt: 208.17 g/mol
InChI Key: PMJVNUNOOIWGHN-BJMVGYQFSA-N
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Description

The compound "(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide" is a derivative of hydrazinecarboxamide, which is a class of compounds known for their potential biological activities and their use in various chemical reactions. The structure of such compounds typically includes a hydrazine moiety linked to a benzylidene group, which in this case is substituted with a nitro group at the para position.

Synthesis Analysis

The synthesis of related hydrazinecarboxamide derivatives involves the reaction of hydrazine or its derivatives with an appropriate aldehyde or ketone to form a Schiff base. For instance, a similar compound, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another example is the synthesis of N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine, which was characterized by various spectroscopic techniques . These methods could be adapted to synthesize the compound by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is characterized by the presence of an azomethine CN double bond, which confers an E configuration to the molecule. The crystal structure of these compounds can be determined using single crystal X-ray diffraction techniques, revealing details such as dihedral angles and planarity of the aromatic rings . The molecular conformation can also be analyzed using density functional theory (DFT) to compare theoretical and experimental results .

Chemical Reactions Analysis

Hydrazinecarboxamide derivatives can participate in various chemical reactions, including those involving their reactivity with DNA. For example, compound 3 from the first paper showed the ability to bind with DNA, as confirmed by spectroscopic and electrochemical DNA-binding analysis . The reduction of nitroaromatics to anilines by hydrazine is another reaction where such compounds could be involved, with carbons serving as adsorbents and electrical conductors to facilitate the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives can be studied through spectroscopic methods such as FT-IR, UV-Vis, and NMR. These techniques provide information on the functional groups present and the electronic structure of the molecule. The crystal structure analysis contributes to understanding the intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal lattice . The Hirshfeld surface analysis and associated two-dimensional fingerprint plots can offer a detailed view of these interactions .

Scientific Research Applications

Synthesis and Characterization

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is a chemical compound that has been the subject of various scientific studies focusing on its synthesis, structural analysis, and potential applications. For instance, the compound was synthesized and characterized through spectroscopic methods like UV–vis, IR, 1H NMR, and 13C NMR in a study examining its anti-corrosive activity and theoretical properties (Chafai et al., 2019). Additionally, its structure and chemical reactivities were explored in the synthesis of new pyrimidine and fused pyrimidine derivatives (Mahmoud et al., 2011).

Potential in Drug Discovery and Biological Studies

The compound's derivatives have been investigated for potential biological activities. For example, research has been conducted on the synthesis and characterization of nitroaromatic carboxylic acids and semicarbazones derived from the compound, with a focus on screening their anti-leishmanial activity in vitro (Dias et al., 2015). This highlights the compound's significance in the field of medicinal chemistry and drug development.

Applications in Material Science and Sensing

The compound and its derivatives have found applications in material science and sensing technologies. For instance, derivatives of the compound were used to fabricate a glassy carbon electrode with a Nafion matrix, demonstrating potential in developing sensors for detecting heavy metal ions like mercury (Hussain et al., 2017).

Role in Corrosion Inhibition

Research has also delved into the compound's role as a corrosion inhibitor. A study revealed that the compound's derivatives exhibit inhibitory effects on mild steel corrosion in an industrial water medium, offering insights into its potential industrial applications (Shivakumar & Mohana, 2013).

Safety And Hazards

For safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJVNUNOOIWGHN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

CAS RN

5315-87-7
Record name NSC1600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1600
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROBENZALDEHYDE SEMICARBAZONE
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